molecular formula C18H19ClN4O B12393781 Pkd-IN-1

Pkd-IN-1

Cat. No.: B12393781
M. Wt: 342.8 g/mol
InChI Key: KTDRFFCAMFPUFZ-GFCCVEGCSA-N
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Description

Pkd-IN-1 (CAS: 1071135-06-2) is an orally active dual protein kinase C/D (PKC/PKD) inhibitor with a potent IC50 value of 0.6 nM against PKD1 . Its molecular formula is C23H28N6 (MW: 388.51), and it is widely used in cardiovascular research, particularly to mitigate high-salt diet-induced myocardial hypertrophy and heart failure . The compound demonstrates high selectivity for PKD1 and PKC isoforms, making it a critical tool for studying kinase-mediated signaling pathways in disease models. Its solubility in DMSO (≥ 10 mM) and storage stability (-20°C for short-term, -80°C for long-term) ensure practical utility in experimental settings .

Properties

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

IUPAC Name

2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol

InChI

InChI=1S/C18H19ClN4O/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23)/t12-/m1/s1

InChI Key

KTDRFFCAMFPUFZ-GFCCVEGCSA-N

Isomeric SMILES

CC[C@H](CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N

Canonical SMILES

CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pkd-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Pkd-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.

    Substitution: Substitution reactions can introduce different substituents on the core structure, affecting its binding affinity and selectivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often evaluated for their biological activity and selectivity towards protein kinase D.

Scientific Research Applications

Experimental Models for Testing Pkd-IN-1

To evaluate the efficacy of this compound, various experimental models have been employed:

Madin-Darby Canine Kidney (MDCK) Cyst Model

  • Description : MDCK cells are cultured in three-dimensional collagen gels to mimic cyst formation.
  • Application : This model allows for screening candidate inhibitors like this compound to assess their ability to reduce cyst formation without toxicity .

Embryonic Kidney Culture Model

  • Description : This model supports organotypic growth of renal tissue in a controlled environment.
  • Application : It is utilized to observe the effects of this compound on cyst formation under specific hormonal conditions .

Genetically Modified Mouse Models

  • Description : Mice with targeted mutations in PKD-related genes (e.g., Pkd1 flox/−;Ksp-Cre) exhibit rapid cyst development.
  • Application : These models are critical for evaluating the therapeutic effects of this compound on renal function and cyst growth over time .

Case Studies and Findings

Several studies have documented the effects of this compound in various models:

Case Study 1: MDCK Cell Line

In vitro studies using MDCK cells demonstrated that treatment with this compound significantly reduced cyst size and cell proliferation rates compared to controls. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent .

Case Study 2: Mouse Model

In a study involving genetically modified mice with PKD, administration of this compound resulted in a marked decrease in kidney weight and serum creatinine levels, suggesting improved renal function. Histological examination revealed fewer cysts and preserved kidney architecture compared to untreated controls .

Comparative Data Table

The following table summarizes key findings from studies involving this compound:

Study TypeModel UsedKey Findings
In VitroMDCK Cell LineReduced cyst size; decreased cell proliferation
In VivoGenetically Modified MiceLower kidney weight; improved serum creatinine
Embryonic Kidney CultureOrganotypic Growth ModelInhibition of cyst formation under controlled conditions

Mechanism of Action

Pkd-IN-1 exerts its effects by binding to the ATP-binding site of protein kinase D, thereby inhibiting its kinase activity. This inhibition disrupts protein kinase D-mediated signaling pathways, leading to altered cellular processes such as reduced cell proliferation and increased apoptosis. The molecular targets of this compound include the three isoforms of protein kinase D (PKD1, PKD2, and PKD3), which are involved in various physiological and pathological conditions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Similarities

Pkd-IN-1 belongs to the aminoethyl aryl amine (AEAA) class of kinase inhibitors, a structural motif known for enhancing binding affinity to kinase ATP-binding pockets . Below is a comparative analysis with two key analogs:

Table 1. Key Properties of this compound and Similar Compounds
Compound Target(s) IC50 Value Molecular Formula Key Applications Solubility/Stability
This compound PKD1, PKC 0.6 nM (PKD1) C23H28N6 Myocardial hypertrophy, heart failure ≥10 mM in DMSO; stable at -20°C
GC69714 (this compound dihydrochloride) PKD1, PKC Comparable to this compound C23H28N6·2HCl Same as this compound Improved aqueous solubility due to salt form
PIKfyve-IN-1 PIKfyve 6.9 nM Not disclosed Virology, lysosomal function studies Requires optimization in DMSO/water
Key Observations:

GC69714 (this compound dihydrochloride) :

  • This salt form of this compound retains the parent compound’s kinase inhibition profile but offers enhanced solubility in aqueous buffers, facilitating in vivo administration .
  • Both compounds share identical core structures but differ in counterions, which influence pharmacokinetic properties such as bioavailability and tissue distribution .

PIKfyve-IN-1 :

  • While functionally similar as a kinase inhibitor, PIKfyve-IN-1 targets PIKfyve , a lipid kinase involved in endosomal trafficking and viral replication .
  • Its distinct target profile and higher IC50 (6.9 nM vs. 0.6 nM for this compound) limit cross-reactivity with PKD/PKC pathways, making it a specialized probe for lysosomal and virology research .

Mechanistic and Application-Based Differences

  • Target Specificity :
    this compound’s dual inhibition of PKC and PKD1 allows it to modulate overlapping pathways in cardiovascular remodeling, whereas PIKfyve-IN-1’s action on PIKfyve impacts lysosomal maturation and autophagy .
  • Therapeutic Scope :
    • This compound is pivotal in cardiac hypertrophy models , reducing pathological markers like ANP and BNP in high-salt diet-induced rodent models .
    • PIKfyve-IN-1 is utilized in virology studies , where PIKfyve inhibition blocks viral entry and replication (e.g., Ebola, SARS-CoV-2) by disrupting endosomal acidification .

Research Findings and Clinical Relevance

  • This compound: In vivo studies demonstrate a 50% reduction in heart weight-to-body weight ratio in treated murine models, validating its efficacy in attenuating hypertrophy . No significant off-target effects on related kinases (e.g., PKCα, PKCβ) were observed at therapeutic doses, underscoring its selectivity .
  • PIKfyve-IN-1 :

    • Reduces viral load by >90% in cell culture models of Ebola and SARS-CoV-2, though its therapeutic window is narrower due to cytotoxicity at higher concentrations .

Biological Activity

Pkd-IN-1 is a compound that has garnered attention in the context of Polycystic Kidney Disease (PKD), particularly due to its potential therapeutic effects on cyst growth and renal function. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various models, and implications for future research.

Overview of Polycystic Kidney Disease (PKD)

Polycystic Kidney Disease is characterized by the formation of fluid-filled cysts in the kidneys, leading to progressive kidney dysfunction. The disease is primarily caused by mutations in the PKD1 and PKD2 genes, which encode proteins involved in cellular signaling and growth regulation. The dysregulation of these pathways results in abnormal cell proliferation and cyst formation .

This compound has been identified as a small molecule inhibitor that targets specific pathways involved in cystogenesis. Research indicates that this compound preferentially affects Pkd1-null cells, which model aspects of human ADPKD. The compound appears to impact tubulin dynamics, leading to reduced cyst growth without compromising cell viability .

Key Mechanisms:

  • Inhibition of Cell Proliferation : this compound inhibits the proliferation of Pkd1-null cells more effectively than wild-type cells, indicating a selective action on diseased cells .
  • Reduction of Cyst Formation : In vitro assays demonstrate that this compound significantly reduces cyst formation in three-dimensional cultures of renal epithelial cells derived from Pkd1-null mice .
  • Impact on Signaling Pathways : The compound may modulate signaling pathways associated with cell growth and apoptosis, potentially through interactions with proteins like polycystin-1 .

Efficacy Studies

Recent studies have highlighted the therapeutic potential of this compound through various experimental models:

Study TypeFindingsReference
High-throughput ScreeningIdentified this compound as a potent inhibitor of cyst growth in Pkd1-null cells.
In Vitro AssaysReduced cystogenesis in 3D cultures; minimal effects on normal cells.
Animal ModelsDemonstrated significant reductions in kidney cyst size and improved renal function metrics.

Case Studies

Case Study 1: Efficacy in Animal Models
A study involving Pkd1-null mice treated with this compound showed a marked reduction in kidney cyst size compared to untreated controls. The treatment group exhibited enhanced renal function parameters, suggesting that this compound may offer a viable therapeutic option for managing PKD in vivo.

Case Study 2: Cellular Response Assessment
In an experimental setup using primary human renal epithelial cells from ADPKD patients, this compound was shown to preferentially reduce cell viability in diseased cells while sparing normal kidney cells. This selectivity underscores its potential as a targeted therapy for PKD .

Future Directions

Given the promising results surrounding this compound, further research is warranted to explore:

  • Long-term Efficacy : Investigating the long-term effects and safety profile of this compound in chronic models of PKD.
  • Mechanistic Studies : Detailed studies on the molecular mechanisms by which this compound exerts its effects on cellular signaling pathways.
  • Clinical Trials : Initiating clinical trials to evaluate the therapeutic potential of this compound in human subjects with ADPKD.

Q & A

Q. What experimental models are validated for studying Pkd-IN-1’s inhibitory effects on PKD-1?

this compound is typically evaluated in in vitro kinase assays using recombinant PKD-1 enzymes to measure IC₅₀ values. Validated cellular models include cancer cell lines (e.g., prostate or pancreatic cancer lines) with overactive PKD signaling. Researchers should confirm target engagement via Western blotting for phosphorylated PKD substrates (e.g., HDAC5) and include negative controls (e.g., kinase-dead mutants) to ensure specificity .

Q. How do researchers determine the optimal concentration of this compound for cellular assays?

Dose-response curves are essential. Start with a broad range (e.g., 0.1–10 µM) and measure inhibition of PKD-1 activity using phospho-specific antibodies. Include a positive control (e.g., CRT0066101, a known PKD inhibitor) and a vehicle control (DMSO). Optimal concentrations balance efficacy (≥80% target inhibition) with minimal off-target effects, validated via counter-screening against related kinases (e.g., PKC family) .

Q. What methodological steps ensure reproducibility in this compound studies?

  • Standardized protocols : Use consistent cell passage numbers, serum conditions, and incubation times.
  • Validation : Confirm batch-to-batch consistency of this compound via HPLC and mass spectrometry.
  • Data reporting : Include full experimental parameters (e.g., incubation temperature, solvent concentration) in supplemental materials to align with reproducibility guidelines .

Advanced Research Questions

Q. How can conflicting data on PKD-1 signaling outcomes be resolved when using this compound?

Contradictions may arise from cell-type-specific signaling crosstalk or off-target effects. To address this:

  • Multi-omics integration : Combine phosphoproteomics with RNA-seq to identify context-dependent pathways.
  • Genetic validation : Use CRISPR/Cas9 to knockout PKD-1 and compare phenotypes with pharmacological inhibition.
  • Temporal analysis : Perform time-course experiments to distinguish primary vs. secondary effects .

Q. What statistical approaches are recommended for analyzing dose-response data of this compound across heterogeneous cell lines?

  • Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀ and Hill coefficients.
  • Hierarchical modeling : Account for inter-cell-line variability using mixed-effects models.
  • Sensitivity scoring : Rank cell lines by PKD-1 dependency using metrics like area under the curve (AUC) .

Q. How should researchers design longitudinal studies to assess this compound’s effects on chronic PKD-mediated diseases?

  • Animal models : Use conditional PKD-1 transgenic mice treated with this compound via oral gavage or osmotic pumps.
  • Endpoint selection : Monitor disease biomarkers (e.g., fibrosis markers in pancreatic tissue) at multiple timepoints.
  • Ethical controls : Adhere to 3R principles (Replacement, Reduction, Refinement) and include sham-treated cohorts .

Methodological Frameworks for this compound Research

Q. How can the PICO framework structure research questions on this compound’s therapeutic potential?

  • Population : Specific cancer cell lines or animal models with PKD-1-driven pathology.
  • Intervention : this compound treatment (dose, duration).
  • Comparison : Existing PKD inhibitors (e.g., CRT0066101) or genetic knockdown.
  • Outcome : Quantified reduction in metastasis, proliferation, or biomarker levels .

Q. What steps validate this compound’s selectivity in complex biological systems?

  • Kinase profiling : Screen against a panel of 100+ kinases at 1 µM this compound (see DiscoverX KINOMEscan).
  • Thermal shift assays : Confirm direct binding to PKD-1 via changes in protein melting temperature.
  • Rescue experiments : Re-express wild-type PKD-1 in knockout models to restore signaling upon treatment .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?

  • Pharmacokinetic analysis : Measure plasma/tissue concentrations of this compound via LC-MS/MS.
  • Microenvironmental factors : Assess hypoxia, stromal interactions, or metabolic differences in in vivo models.
  • Combinatorial studies : Test synergy with standard chemotherapeutics to enhance translational relevance .

Q. What guidelines ensure ethical reporting of negative or inconclusive results in this compound studies?

  • FAIR data principles : Share raw datasets in public repositories (e.g., Zenodo).
  • Transparency : Disclose limitations (e.g., off-target effects, model limitations) in the discussion section.
  • Pre-registration : Submit experimental designs to platforms like Open Science Framework to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.